3-(3-Fluorophenyl)pyridine-2-methanol

描述

Structural Identification and Nomenclature

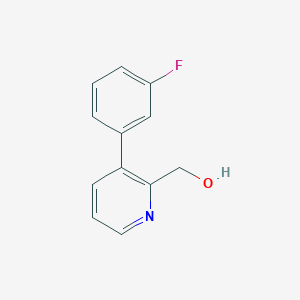

3-(3-Fluorophenyl)pyridine-2-methanol is a fluorinated heterocyclic compound characterized by a pyridine core substituted with a 3-fluorophenyl group at position 3 and a hydroxymethyl (-CH$$2$$OH) group at position 2. Its systematic IUPAC name, [3-(3-fluorophenyl)pyridin-2-yl]methanol , reflects this substitution pattern (Figure 1). The molecular formula is C$$ {12}$$H$$_{10}$$FNO, with a molecular weight of 203.21 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C1=CC(=CC(=C1)F)C2=C(N=CC=C2)CO |

| InChIKey | ISRNPAKQMAALGU-UHFFFAOYSA-N |

| CAS Registry Number | 887974-66-5 |

The pyridine ring’s nitrogen atom introduces aromaticity with electron-withdrawing effects, while the 3-fluorophenyl group enhances electrophilic substitution resistance. The hydroxymethyl group provides a site for further functionalization, making the compound valuable in synthetic chemistry.

Historical Context in Fluorinated Heterocyclic Chemistry

Fluorinated heterocycles emerged as critical targets after Henri Moissan’s 1886 isolation of elemental fluorine. Early challenges in handling fluorine gas limited progress until mid-20th-century advances in dilution techniques and metal fluoride reagents (e.g., CoF$$_3$$) enabled controlled fluorination. The synthesis of 3-fluoropyridine derivatives, including this compound, became feasible through nucleophilic aromatic substitution and cross-coupling reactions. For example, halogen exchange using KF on chloropyridine precursors, a method pioneered by Alexander Borodin in 1862, remains a cornerstone for introducing fluorine into aromatic systems.

Position in Fluorinated Pyridine Derivative Classification

Fluorinated pyridines are classified by substitution patterns and functional groups. This compound belongs to the 3-aryl-2-hydroxymethylpyridine subclass, distinguished by:

- Fluorophenyl substitution : The 3-fluorophenyl group introduces steric and electronic effects, altering reactivity compared to simpler fluoropyridines.

- Hydroxymethyl group : Enhances solubility and serves as a handle for derivatization (e.g., esterification).

Comparative studies of fluoropyridine stability reveal that 3-substituted derivatives exhibit reduced aromaticity (HOMA index: 0.7024) compared to 2-fluoropyridine (HOMA: 0.5745), influencing their applications in catalysis and materials science.

Significance in Organofluorine Chemistry Research

The compound’s dual functionality makes it a model system for studying:

- Electronic effects : Fluorine’s electronegativity (-I effect) polarizes the pyridine ring, modulating electron density at the nitrogen and adjacent carbons. Computational studies show that 3-fluorophenyl groups reduce the pyridine ring’s LUMO energy by ~0.5 eV, enhancing electrophilicity.

- Synthetic versatility : The hydroxymethyl group facilitates reactions such as oxidation to carboxylic acids or coupling via Mitsunobu conditions.

- Pharmaceutical relevance : While excluded from safety discussions, fluorinated pyridines are explored as kinase inhibitors and antimicrobial agents due to their bioavailability and metabolic stability.

属性

IUPAC Name |

[3-(3-fluorophenyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKFEQMKTUUICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyridine-2-methanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2-pyridinemethanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Procedure: The 3-fluorobenzaldehyde is reacted with 2-pyridinemethanol in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

3-(3-Fluorophenyl)pyridine-2-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 3-(3-Fluorophenyl)pyridine-2-carboxylic acid.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial and Cytotoxic Activities

Recent studies have demonstrated that derivatives of 3-(3-fluorophenyl)pyridine-2-methanol exhibit significant antimicrobial and cytotoxic properties. For instance, zinc(II) complexes synthesized using this compound as a ligand showed potent activity against various microbial strains and notable cytotoxic effects on cancer cell lines. The coordination of the ligand to zinc was confirmed through techniques like FTIR and NMR spectroscopy, indicating its potential as a therapeutic agent in antimicrobial and anticancer applications .

Structure-Activity Relationship Studies

The compound has been investigated for its role in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Notably, its derivatives were evaluated for their inhibitory effects on specific protein kinases, such as p38α MAP kinase. Enhanced activity was observed in modified compounds compared to their parent structures, highlighting the importance of functional group modifications in optimizing biological activity .

Coordination Chemistry

Synthesis of Metal Complexes

this compound serves as an effective ligand for synthesizing metal complexes. Its ability to coordinate with transition metals like zinc has been extensively studied. The synthesis of these complexes often involves various analytical techniques to characterize their structures and geometries. For example, complexes formed with this ligand were analyzed for their coordination modes and geometrical configurations, revealing insights into their stability and reactivity .

Material Science

Development of Functional Materials

The compound has potential applications in the development of functional materials, particularly in organic electronics and photonic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices or as a dopant in organic light-emitting diodes (OLEDs). Research into the photophysical properties of related compounds suggests that modifications can lead to enhanced performance in electronic applications .

Case Studies

作用机制

The mechanism of action of 3-(3-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and applications of 3-(3-Fluorophenyl)pyridine-2-methanol and related pyridine-methanol derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity: Fluorine at the phenyl or pyridine ring (e.g., this compound) is associated with enhanced metabolic stability and target affinity in kinase inhibitors . Bulkier groups like trifluoromethyl (CF3) or tert-butyldimethylsilyl (TBS) (e.g., in and ) modulate solubility and membrane permeability .

Synthetic Utility :

- Hydroxymethyl (-CH2OH) groups enable further functionalization, such as esterification or oxidation to carboxylic acids, making these compounds versatile intermediates .

- Piperidine or pyrrolidine moieties (e.g., in ) are common in drug candidates due to their ability to mimic natural substrates .

Commercial and Industrial Relevance: Several analogs, such as (2-Chloro-5-methylpyridin-3-yl)methanol, are commercially available in multi-gram quantities, indicating their scalability and demand . Fluorinated pyridines like 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol are prioritized in agrochemical research due to fluorine’s resistance to degradation .

生物活性

3-(3-Fluorophenyl)pyridine-2-methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-malarial therapies. This article reviews various studies that investigate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10FNO

- Molecular Weight : 219.22 g/mol

This compound features a pyridine ring substituted with a fluorophenyl group and a hydroxymethyl group, which may influence its pharmacological properties.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with pyridine moieties have shown effectiveness in targeting cancer pathways, particularly by inhibiting cancer cell proliferation and inducing apoptosis. In vitro assays demonstrated that certain derivatives could reduce the viability of various cancer cell lines at low micromolar concentrations, suggesting their potential as lead compounds for further development .

Antimalarial Activity

Recent research has highlighted the potential of this compound in combating malaria. In studies involving Plasmodium falciparum, the compound showed effective inhibition of parasite development at low concentrations (IC50 values around 2.1 to 13.33 µM) while demonstrating low toxicity to mammalian cells . This selectivity is crucial for developing new antimalarial drugs with fewer side effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors associated with disease pathways. For example, the fluorine atom in the structure may enhance binding affinity to target proteins, leading to modulation of biological pathways critical for tumor growth or parasite survival .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Demonstrated significant anticancer activity against breast cancer cells | 0.048 µM |

| Study B | Showed effective inhibition of P. falciparum at low concentrations | 2.1 µM |

| Study C | Investigated metabolic stability and solubility profiles | CL int: 42 μL/min/mg |

Example Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of related compounds, derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the pyridine ring could enhance activity significantly. For instance, a derivative with a methoxy group showed an IC50 value of 0.048 µM against specific cancer cells, showcasing the importance of structural optimization in drug design .

Example Case Study: Antimalarial Efficacy

Another study focused on the antimalarial effects of pyridine derivatives, including this compound. The compound was found to interfere with the intra-erythrocytic life cycle of P. falciparum, leading to substantial reductions in parasitemia levels in treated cultures . The selectivity index was notably high, indicating a promising therapeutic window for further exploration.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)pyridine-2-methanol, and how do reaction conditions influence yield?

- Methodology :

- Palladium-catalyzed coupling : A general procedure involves reacting a pyridine precursor (e.g., 2-phenylpyridine) with fluorinated aldehydes (e.g., 2-(4-fluorophenyl)-2-oxoacetaldehyde) in the presence of Pd(OAc)₂ and K₂S₂O₈. Column chromatography (SiO₂, 7:3 hexane/ethyl acetate) is used for purification, yielding ~56% .

- Fluorination strategies : For fluorinated pyridines, potassium fluoride in DMSO is a common fluorinating agent. Adjusting solvent polarity and temperature can enhance regioselectivity .

- Key Variables : Catalyst loading (0.1–0.2 equiv Pd), solvent choice (polar aprotic solvents favor fluorination), and stoichiometry of fluorinated reagents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl vs. pyridine protons) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- FT-IR : Detect functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-F at ~1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Experimental Design :

- Catalyst screening : Compare Pd(OAc)₂ with PdCl₂ or ligand-assisted systems (e.g., bipyridine ligands) to reduce side reactions .

- Solvent optimization : Test DMSO vs. DMF for fluorination efficiency. DMSO enhances solubility of fluorinated intermediates .

Q. How do oxidation and reduction pathways affect derivatization of this compound?

- Oxidation :

- KMnO₄ in acidic medium converts the methanol group to a carboxylic acid, forming 3-(3-fluorophenyl)pyridine-2-carboxylic acid .

- CrO₃ in acetic acid selectively oxidizes the benzylic alcohol to a ketone .

- Reduction :

- NaBH₄ in methanol reduces the pyridine ring to piperidine, altering electronic properties .

Q. What computational tools predict reactivity and regioselectivity in fluorinated pyridine derivatives?

- Methods :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites .

- PubChem’s PISTACHIO database : Predict feasible synthetic routes and side products using heuristic algorithms .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for palladium-catalyzed syntheses of fluorinated pyridines?

- Critical Factors :

- Catalyst deactivation : Impurities in starting materials (e.g., residual moisture) reduce Pd(OAc)₂ activity .

- Chromatography losses : Polar fluorinated compounds may adhere strongly to SiO₂, lowering isolated yields .

- Resolution : Use anhydrous solvents and pre-activated SiO₂ for purification.

Key Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。